
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide is a heterocyclic compound that features both an oxadiazole and a benzimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole ring. Finally, the oxadiazole derivative is treated with benzimidamide under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral, antibacterial, and anticancer properties.
Agriculture: It may be used as a pesticide or herbicide due to its bioactive properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares a similar structure but has a thiadiazole ring instead of an oxadiazole ring.
N-(4-Chlorophenyl)-5-phenyl-1,2,4-triazoloquinazolin-2-amine: This compound has a triazoloquinazoline core and exhibits similar bioactive properties.
Uniqueness
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide is unique due to the presence of both oxadiazole and benzimidamide moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H11ClN4O |
|---|---|
Peso molecular |
298.73 g/mol |
Nombre IUPAC |
N'-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C15H11ClN4O/c16-12-8-6-11(7-9-12)14-19-20-15(21-14)18-13(17)10-4-2-1-3-5-10/h1-9H,(H2,17,18,20) |
Clave InChI |
PDXMIEQNTZJWLG-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N/C2=NN=C(O2)C3=CC=C(C=C3)Cl)/N |
SMILES canónico |
C1=CC=C(C=C1)C(=NC2=NN=C(O2)C3=CC=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxa-10-azadispiro[4.2.58.25]pentadecan-9-one](/img/structure/B12943657.png)
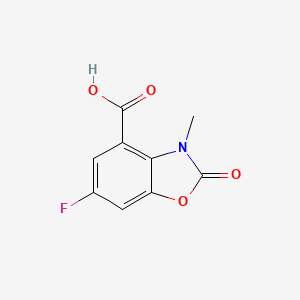
![2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12943666.png)
![2-(tert-Butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid](/img/structure/B12943668.png)
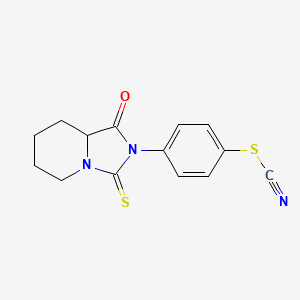
![(2R,3R,4S,5R)-2-[6,8-bis(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12943688.png)
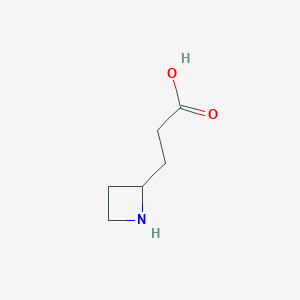
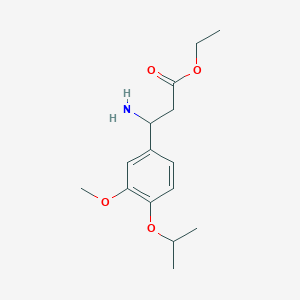

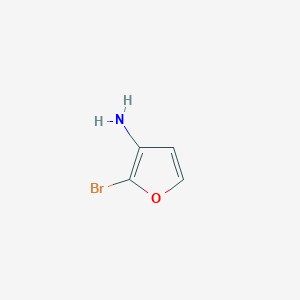
![2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12943708.png)

![Ethyl 1-(1-([1,1'-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B12943724.png)

